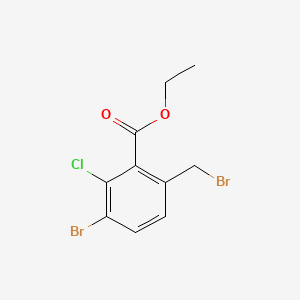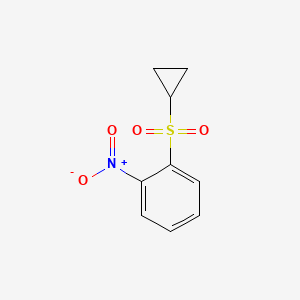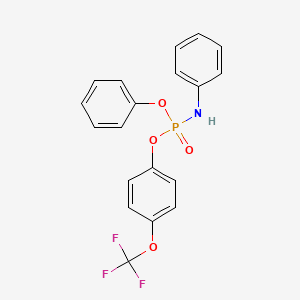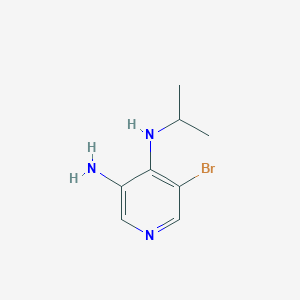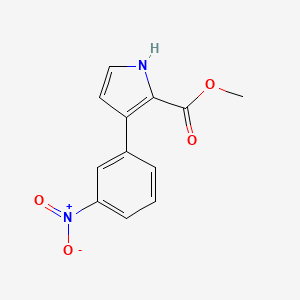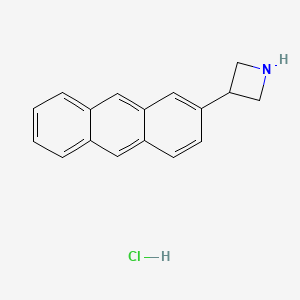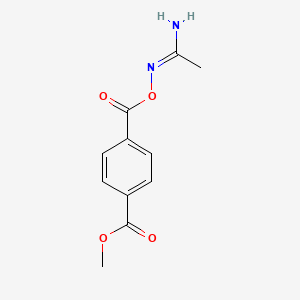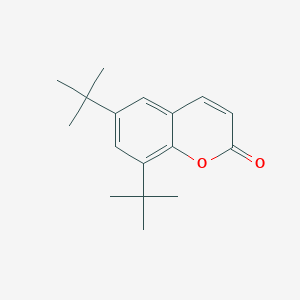
6,8-Di-tert-butyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Di-tert-butyl-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones, characterized by a fused benzene and α-pyrone ring structure. This compound is notable for its unique structural features, including the presence of two tert-butyl groups at the 6 and 8 positions on the chromen-2-one core. These structural modifications impart distinct chemical and physical properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Di-tert-butyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method entails the condensation of phenols with β-keto esters in the presence of an acid catalyst. For this specific compound, the reaction involves the use of 2,6-di-tert-butylphenol and ethyl acetoacetate under acidic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of solid acid catalysts, such as zeolites or ion-exchange resins, is common in industrial settings to facilitate the Pechmann condensation reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 6,8-Di-tert-butyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted coumarin derivatives.
Applications De Recherche Scientifique
6,8-Di-tert-butyl-2H-chromen-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6,8-Di-tert-butyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s biological effects are primarily mediated through its ability to modulate enzyme activity, interact with cellular receptors, and influence oxidative stress pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative enzymes .
Comparaison Avec Des Composés Similaires
- 6,8-Di-tert-butyl-4-methylcoumarin
- 6,8-Di-tert-butyl-3-(4-nitro-phen-yl)-2H-chromen-2-one
- 8-tert-Butyl-4,6-dimethylchromen-2-one
Comparison: 6,8-Di-tert-butyl-2H-chromen-2-one stands out due to its unique tert-butyl substitutions at the 6 and 8 positions, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and distinct biological properties, making it a valuable subject of study in various scientific disciplines .
Propriétés
Formule moléculaire |
C17H22O2 |
|---|---|
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
6,8-ditert-butylchromen-2-one |
InChI |
InChI=1S/C17H22O2/c1-16(2,3)12-9-11-7-8-14(18)19-15(11)13(10-12)17(4,5)6/h7-10H,1-6H3 |
Clé InChI |
OOGQCYXCKKNGMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C2C(=C1)C=CC(=O)O2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


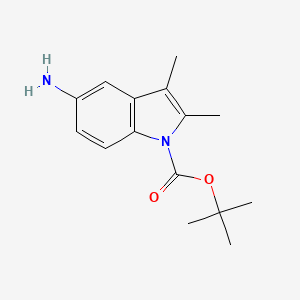
![3-{trans-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-2-isoquinolinio}propyl-1-sulfate](/img/structure/B13706748.png)
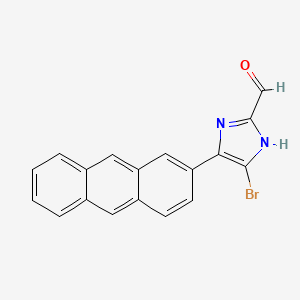
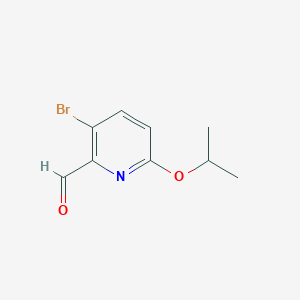
![methyl 5-[(E)-(hydroxyimino)methyl]-2-methyl-3-furoate](/img/structure/B13706761.png)
![(2S, 3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride](/img/structure/B13706771.png)
![4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706774.png)
